N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromo-2-chlorobenzamide
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Overview
Description
“N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromo-2-chlorobenzamide” is a complex organic compound. It contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group, a bromine atom, a chlorine atom, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group would form a cyclic structure, with the benzamide group attached to one end .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzamide group could undergo reactions typical of amides, such as hydrolysis. The bromine and chlorine atoms could potentially be replaced in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the bromine and chlorine atoms might increase its density and boiling point compared to compounds with similar structures but without these halogens .Scientific Research Applications
Synthesis and Biological Activity
Anticonvulsant Properties : Certain spirocyclic compounds, including derivatives of azaspiro[4.5]decane, have been synthesized and evaluated for their anticonvulsant properties. These studies highlight the potential of spirocyclic compounds in developing new antiepileptic drugs. The structure-activity relationship analysis contributes to understanding how modifications in the chemical structure can influence anticonvulsant activity (Kamiński et al., 2008).
Antiviral Activity : Spirocyclic compounds have also been investigated for their antiviral properties. For example, derivatives have been synthesized and evaluated against human coronavirus and influenza virus, demonstrating the potential of these compounds in antiviral drug development. This suggests a broad application of spirocyclic derivatives in combating viral infections (Apaydın et al., 2019).
Anticancer Activity : Research has also explored the anticancer properties of spirocyclic derivatives. The synthesis of new spirocyclic compounds and their evaluation against various cancer cell lines indicate their potential as anticancer agents. This research direction is crucial for discovering novel therapeutic agents for cancer treatment (Flefel et al., 2017).
Chemical Synthesis and Characterization
- Synthetic Intermediates : Spirocyclic compounds, including dioxaspiro[4.5]decane derivatives, are valuable synthetic intermediates in organic chemistry. They are used in synthesizing a wide range of organic chemicals, pharmaceutical intermediates, liquid crystals, and insecticides. The synthesis and characterization of such compounds are essential for advancing chemical synthesis methodologies (Zhang Feng-bao, 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrClNO3/c17-11-4-5-14(18)13(8-11)15(20)19-9-12-10-21-16(22-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPMUJYDEDCYGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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